molecular formula C6H9NaOSSi B1395814 Sodium (thien-2-YL)dimethylsilanolate CAS No. 879904-87-7

Sodium (thien-2-YL)dimethylsilanolate

Cat. No. B1395814
CAS RN: 879904-87-7
M. Wt: 180.28 g/mol
InChI Key: NMQRTKBUTWSOFY-UHFFFAOYSA-N
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Description

Sodium (thien-2-YL)dimethylsilanolate is a chemical compound with the molecular formula C6H9NaOSSi . It is also known as sodium thienylsilanolate and thienyl silanol sodium. It is often used in organic synthesis as a base and as a catalyst in various chemical reactions.


Molecular Structure Analysis

The molecular formula of Sodium (thien-2-YL)dimethylsilanolate is C6H9NaOSSi . The molecular weight of this compound is 180.28 g/mol.

Scientific Research Applications

  • Solid-State Electrochemistry of Organic Dyes Sodium (thien-2-yl)dimethylsilanolate is studied in the context of solid-state electrochemistry, particularly for organic dyes like TTNa (2-cyano-3-(4-hexyl-5-dimethyltriphenylamine-thien-2-yl)acrylic acid sodium salt). This research explores the redox processes of solid dyes, their electrochemical behaviors, and the implication of the highest occupied molecular orbital (HOMO) distribution in dyes as revealed by density functional theory calculations. Such studies are crucial for understanding the electrochemical properties and applications of these materials in various technologies (Yang et al., 2015).

  • Cross-Coupling Reactions in Organic Synthesis The compound is relevant in the field of organic synthesis, particularly in cross-coupling reactions. The alkali-metal salts of aryl- and heteroarylsilanols, which include sodium (thien-2-yl)dimethylsilanolate, are used in efficient cross-coupling with aromatic bromides and chlorides to form polysubstituted biaryls. This research is pivotal in developing new methods for synthesizing complex organic molecules, which has wide applications in pharmaceuticals, agrochemicals, and materials science (Denmark et al., 2009).

  • Organometallic Chemistry and Catalysis Sodium (thien-2-yl)dimethylsilanolate plays a role in the synthesis and reactivity of organometallic complexes. Its interactions with different metal centers and ligands contribute significantly to the field of organometallic chemistry, influencing the development of new catalysts and materials with potential applications in industrial processes and green chemistry (Jaroschik et al., 2007).

  • Photochromic Materials and Optical Storage The compound is studied in the development of photochromic diarylethene materials, where it contributes to the creation of three-wavelength photon-mode optical storage systems. This research is crucial for advancing optical data storage technology, potentially leading to higher density and more efficient data storage solutions (Pu et al., 2006).

properties

IUPAC Name

sodium;dimethyl-oxido-thiophen-2-ylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9OSSi.Na/c1-9(2,7)6-4-3-5-8-6;/h3-5H,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQRTKBUTWSOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=CS1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaOSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700550
Record name Sodium dimethyl(thiophen-2-yl)silanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (thien-2-YL)dimethylsilanolate

CAS RN

879904-87-7
Record name Sodium dimethyl(thiophen-2-yl)silanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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